4-(Benzylthio)pentan-2-one
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Overview
Description
4-(Benzylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a benzylthio group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)pentan-2-one typically involves the reaction of benzylthiol with a suitable pentan-2-one derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzylthiol, followed by nucleophilic substitution with a halogenated pentan-2-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)pentan-2-one and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)pentan-2-one
- 4-(Ethylthio)pentan-2-one
- 4-(Phenylthio)pentan-2-one
Uniqueness
4-(Benzylthio)pentan-2-one is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity and influence its reactivity in various chemical reactions .
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-benzylsulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10(13)8-11(2)14-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
NKVCEUFYHXSNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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